Calcium phosphate

Description

Properties

Key on ui mechanism of action |

The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH. In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis respectively. The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium. |

|---|---|

CAS No. |

10103-46-5 |

Molecular Formula |

CaH3O4P |

Molecular Weight |

138.07 g/mol |

IUPAC Name |

tricalcium;diphosphate |

InChI |

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

UUVBYOGFRMMMQL-UHFFFAOYSA-N |

SMILES |

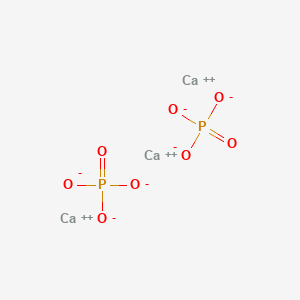

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |

Canonical SMILES |

OP(=O)(O)O.[Ca] |

Color/Form |

White amorphous powder White, crystalline powder Two crystalline modifications are known, the high temperature alpha- and the low-temperature beta-form, transition temperature 110 °C. Rhombohedral crystals /Whitlockite/ |

density |

2 to 3 at 68 °F (USCG, 1999) 3.14 g/cu cm |

melting_point |

450 1670 °C |

physical_description |

Calcium phosphate is an odorless white solid. Sinks and mixes with water. (USCG, 1999) DryPowder; OtherSolid A white, odourless powder which is stable in ai |

Related CAS |

12167-74-7 (tri-calcium salt) 21063-37-6 (monetite) 7757-93-9 (CaHPO4) 10103-46-5 (Parent) |

solubility |

7.7g/L Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid Practically insol in alcohol and acetic acid; sol in dilute hydrochloric acid, nitric acid Solubility in cold water: 2 mg/100 cc 2.5 mg/100 g water at 25 °C |

Origin of Product |

United States |

Crystallographic and Structural Elucidation of Calcium Phosphates

Influence of Ionic Substitutions on Calcium Phosphate (B84403) Crystal Structure

The fundamental crystalline structure relevant to many calcium phosphate applications is that of hydroxyapatite (B223615) (HAp), with the chemical formula Ca₁₀(PO₄)₆(OH)₂. HAp typically crystallizes in a hexagonal system (space group P6₃/m), characterized by lattice parameters of approximately a ≈ 9.4 Å and c ≈ 6.9 Å rsc.orgmdpi.commdpi.comiwaponline.comresearchgate.netrsc.org. This structure is highly versatile, readily accommodating isomorphic substitutions of both cations and anions, which significantly modify its properties.

Carbonate Substitution in Hydroxyapatite (Carbonate-HA)

Carbonate ions (CO₃²⁻) are integral components of biological apatites, such as those found in bone and teeth novapublishers.comnih.gov. Within the HAp lattice, carbonate ions can substitute for either hydroxyl (OH⁻) groups (termed Type A substitution) or phosphate (PO₄³⁻) groups (termed Type B substitution) nih.govmdpi.comresearchgate.netresearchgate.netcapes.gov.br.

Magnesium, Strontium, and Zinc Incorporation Effects on this compound Lattices

The substitution of divalent cations such as magnesium (Mg²⁺), strontium (Sr²⁺), and zinc (Zn²⁺) for calcium (Ca²⁺) in the HAp structure is a common strategy for tailoring material characteristics. These substitutions are influenced by the ionic radii and charges of the substituting ions relative to Ca²⁺.

Table 2.2.2.1: Influence of Divalent Cation Substitution on HAp Lattice Parameters

| Ion Substituted | Ionic Radius (Å) | Typical Effect on 'a' Lattice Parameter | Typical Effect on 'c' Lattice Parameter | Preferred Ca Site | References |

|---|---|---|---|---|---|

| Mg²⁺ | ~0.65-0.72 | Decrease | Decrease | Ca(I) | researchgate.netaip.orgnih.govresearchgate.net |

| Sr²⁺ | ~1.12-1.25 | Increase | Increase | Ca(II) | nih.govcore.ac.uk |

| Zn²⁺ | ~0.74-0.745 | Decrease (often), can increase | Decrease | Ca(I) or Ca(II) | researchgate.netpsu.edutandfonline.com |

Note: The observed changes in lattice parameters can vary depending on specific experimental conditions, the extent of substitution, and the synthesis methodology employed.

Silicate and Fluoride (B91410) Ion Doping in this compound Structures

Crystallite Size, Morphology, and Anisotropy in this compound Research

The synthesis method is a critical factor influencing the crystallite size, morphology, and resultant anisotropy of this compound materials rsc.orgmdpi.com. Hydroxyapatite crystals frequently display anisotropic growth habits, often appearing as plate-like, needle-like, or rod-like structures, with growth predominantly oriented along the c-axis novapublishers.comresearchgate.netresearchgate.netaip.org. This inherent anisotropy is modulated by various factors, including pH, temperature, reactant concentrations, and the presence of additives or templating agents novapublishers.comaip.orgrsc.orgmdpi.com.

Thermodynamic Stability and Phase Diagrams of this compound Systems

Calcium phosphates form a complex system comprising multiple phases that exhibit varying thermodynamic stabilities contingent upon conditions such as pH and temperature. Key phases include Hydroxyapatite (HAp), Octathis compound (OCP), Trithis compound (TCP – α and β), Dithis compound Dihydrate (DCPD), and Amorphous this compound (ACP) matec-conferences.orgnih.govmdpi.comnih.govelsevier.es.

Table 2.4.1: Common this compound Phases and Their General Stability

| Phase Name | Chemical Formula | Ca/P Molar Ratio | General pH Stability Range (in water) | Relative Stability (at neutral pH) |

|---|---|---|---|---|

| Hydroxyapatite (HAp) | Ca₁₀(PO₄)₆(OH)₂ | 1.67 | ~6.5 - 12+ | Most Stable |

| Octathis compound (OCP) | Ca₈(HPO₄)₂(PO₄)₄ · 5H₂O | 1.33 | ~4.0 - 7.0 | Metastable (precursor to HAp) |

| Trithis compound (TCP) | Ca₃(PO₄)₂ | 1.50 | Variable (β-TCP stable at RT) | Metastable |

| Dithis compound Dihydrate (DCPD) | CaHPO₄ · 2H₂O | 1.00 | < ~4.0 | Least Stable (acidic conditions) |

| Amorphous this compound (ACP) | Variable (e.g., Ca₉(PO₄)₆ · xH₂O) | ~1.18 - 2.50 | Variable | Metastable (precursor) |

| Monothis compound | Ca(H₂PO₄)₂ · H₂O | 0.50 | Highly Acidic | Least Stable |

Note: Stability ranges are approximate and can be influenced by temperature, ionic strength, and the presence of other ions.

Compound Name List:

Advanced Synthesis Methodologies and Morphological Control of Calcium Phosphates

Precipitation Methods for Tailored Calcium Phosphate (B84403) Architectures

Precipitation methods, particularly wet chemical precipitation, remain a cornerstone for synthesizing calcium phosphate nanomaterials due to their cost-effectiveness and versatility. By carefully controlling reaction parameters, a wide array of CaP phases and morphologies can be achieved.

The formation of this compound crystals is a complex process governed by nucleation and crystal growth kinetics. Understanding and controlling these processes allows for the directed synthesis of specific CaP phases with desired morphologies.

High-Temperature Synthesis: Methods involving elevated temperatures, such as those used in the synthesis of nanorods and nanowires, demonstrate the impact of kinetic control. For instance, injecting tetrabutylammonium (B224687) phosphate into an oleic acid solution of calcium oleate (B1233923) at temperatures between 200–330 °C, with controlled nucleation-growth kinetics, yields nanorods and nanowires nih.govacs.orgresearchgate.net. The calcium to phosphate molar ratio is a key parameter; a ratio of 2:1 typically results in nanorods, while increasing the temperature further promotes the formation of more anisotropic nanowires nih.govacs.orgresearchgate.net. Reaction time also plays a role, as the length of these nanostructures increases with time until a maximum is reached, after which the length distribution broadens acs.org.

Solvothermal Synthesis: This method involves heating precursors in a sealed autoclave, allowing for greater control over reaction conditions such as temperature, pressure, reaction time, precursor concentration, solvent, and the presence of additives or catalysts mdpi.com. These parameters collectively influence the resulting structure, morphology, and properties of the synthesized CaPs. Higher temperatures and pressures generally accelerate crystal growth, leading to larger particles with enhanced crystallinity mdpi.com.

Kinetic Effects in Nucleation: Research has shown that kinetic factors, such as the rate of precursor addition, can lead to counterintuitive crystallization outcomes. For example, varying the calcium addition rate in near-physiological pH conditions can determine the final precipitated solid phase. Slow addition rates may favor the formation of dithis compound dihydrate (DCPD), a less stable polymorph, while fast addition rates can lead to the thermodynamically more stable poorly crystalline hydroxyapatite (B223615) (PC-HA) acs.org. Intermediate addition rates often result in a mixture of phases acs.org.

The pH of the reaction medium is a critical factor that dictates the solubility of calcium and phosphate ions and, consequently, the phase composition and morphology of the precipitated calcium phosphates.

Phase Formation and Morphology: Different pH values promote the formation of distinct CaP phases with characteristic morphologies. At acidic pH values (e.g., pH 5), plate-like brushite (dithis compound dihydrate, DCPD) crystals are often observed diva-portal.orgscielo.brnih.gov. As the pH increases towards neutral or slightly alkaline conditions (e.g., pH 7-12), hydroxyapatite (HAp, Ca₁₀(PO₄)₆(OH)₂) typically forms, often as nano-sized particles nih.govscielo.br. At pH 6.5, brushite can exhibit tabular and platy crystals, whereas at pH 8.5, needle-like brushite is predominant nih.gov. For HAp, increasing temperature at pH 10.0 tends to yield needle-like particles, and HAp formed at pH 8.5 can have longer needles compared to those at pH 10.0 nih.gov.

Templated Precipitation: The use of templates in conjunction with pH control can further refine morphological outcomes. For instance, poly(ethylene imine) (PEI) as a template can direct the formation of spherical CaP/polymer hybrid particles at pH values above 8 acs.org. At lower pH values, larger particles are formed via heterogeneous nucleation and growth on polymer-modified surfaces acs.org. Similarly, using templates like poly(ethylene oxide)-block-poly(methacrylic acid) (PEO-b-PMAA) copolymer can lead to different structures based on pH: at pH 4, hybrid nanofilaments are formed, while at pH 9, a fractal induced growth morphology is observed worldscientific.com.

Biomimetic and Template-Assisted Synthesis of Hierarchical this compound Structures

Biomimetic approaches and template-assisted synthesis aim to replicate the intricate hierarchical structures found in natural bone and teeth, leveraging organic molecules or pre-defined scaffolds to guide CaP mineralization.

Polymers can serve as scaffolds or structure-directing agents to control the mineralization of calcium phosphates, influencing their morphology, crystallinity, and organization.

Polymer Composites as Scaffolds: Polymer composites, such as those made from cellulose (B213188) derivatives (ethylcellulose, hydroxypropylcellulose) and poly(acrylic acid) (PAA), can act as scaffolding media for CaP deposition acs.org. The incorporated CaP can exist as amorphous this compound, hydroxyapatite, or complexes with the polymer, retaining the chiral nematic organization of the original polymer matrix acs.org.

Functionalized Polymers: Polymers with specific functional groups, like carboxyl groups, can significantly influence CaP nucleation and oriented growth. Two-dimensional polymers functionalized with a controllable density of carboxyl groups, prepared via the Langmuir-Blodgett method, have demonstrated that the density of these groups plays a determining role in controlling CaP nucleation and oriented growth rsc.org. Similarly, poly(ethylene imine) (PEI) has been used as a template for the controlled mineralization of this compound, leading to spherical hybrid particles acs.org.

Self-assembly processes, often inspired by biomineralization, enable the spontaneous organization of CaP nanoparticles into more complex architectures.

Amino Acid-Induced Self-Assembly: The presence of dissolved amino acids and dipeptides can induce the self-assembly of this compound nanoparticles into hollow spheres with diameters around 200–300 nm researchgate.net. This process is thought to involve the self-assembly of pre-formed CaP nanoparticles around amino acid-rich domains in solution researchgate.net.

Block Copolypeptide Templating: Block copolypeptides, such as polylysine (B1216035) and polyleucine-based ones, can act as templates for forming self-assembled this compound nanocomposites researchgate.net. These methods allow for the simultaneous formation of the polypeptide gel and the inorganic phase, yielding nanocomposites with high inorganic content and a morphology similar to the mineral phase of natural bone, such as carbonated hydroxyapatite with an elongated plate-like structure researchgate.net.

Polyelectrolyte Templating: The use of oppositely charged polyelectrolytes, like poly(diallyldimethylammonium chloride) (PDADMAC) and poly(acrylate sodium) (PAS), as dual templates can lead to the formation of this compound hybrid nanoparticles (CaP-HNPs) through self-assembly nih.gov. These CaP-HNPs typically exhibit spherical morphology with narrow size distribution and good colloidal stability nih.gov.

The synthesis of CaP nanoparticles and nanorods with controlled dimensions is a key area of research, enabling their use in applications requiring high surface area and specific geometries.

High-Temperature Synthesis of Nanorods/Nanowires: As previously mentioned, high-temperature methods (200–330 °C) involving specific precursors and solvents are effective for producing CaP nanorods and nanowires with controlled lengths (2–5 nm diameter, 10–1000 nm length) acs.orgresearchgate.net. The Ca:P molar ratio and temperature are critical for controlling the aspect ratio acs.orgresearchgate.net.

Sol-Gel Synthesis: The sol-gel method is a versatile approach for producing nanosized HAp particles mdpi.comrsc.org. It typically involves the reaction of calcium and phosphate precursors in an organic solvent, often at relatively low synthesis temperatures, offering simplicity and homogeneous product composition nih.govmdpi.com.

Microwave-Assisted and Hydrothermal Synthesis: Microwave-assisted synthesis offers rapid heating and improved homogeneity, reducing synthesis times and enabling structure control numberanalytics.comscienceopen.com. Hydrothermal synthesis, often conducted at high temperatures and pressures in aqueous solutions, allows for the production of CaP ceramics with tailored morphologies and crystallinity numberanalytics.com. The use of biosurfactants, such as L-rhamnose monohydrate, in hydrothermal processes can further control the size and shape of biphasic CaP particles, yielding mixtures of β-trithis compound and hydroxyapatite mdpi.com.

Table 1: Effect of pH on this compound Phase and Morphology

| pH Range/Value | This compound Phase(s) | Morphology | Template/Method Used | Reference |

| 4 | Amorphous CaP | Hybrid nanofilaments | PEO-b-PMAA copolymer | worldscientific.com |

| 5 | Brushite (DCPD) | Plate-like particles | Wet precipitation | scielo.br |

| 6.0 | Not specified | Opaque gelatinous precipitate | Maturation for 48h | diva-portal.org |

| 6.5 | Brushite (DCPD) | Tabular and platy crystals | Wet precipitation | nih.gov |

| 7-8 | DCPD, PC-HA, or mixture | Varies with addition rate (slow: DCPD, fast: PC-HA) | Titration, controlled precursor addition | acs.org |

| 7.4 | DCPD | Plate, needle, or rod | Not specified (tuned by NH₃·H₂O, HCl, or CH₃COOH) | researchgate.net |

| 8.5 | Brushite (DCPD), HAp | Needle-like (Brushite); Longer needles (HAp) | Wet precipitation | nih.gov |

| 9 | Amorphous CaP | Fractal induced growth morphology | PEO-b-PMAA copolymer | worldscientific.com |

| 10.0 | HAp | Needle-like particles | Wet precipitation | nih.gov |

| 7-12 | Nano-HAp | Nanoparticles | Wet precipitation | scielo.br |

| > 8 | CaP/Polymer Hybrid | Spherical particles | PEI template | acs.org |

| Neutral-Basic | HAp | Not specified (formed from ACP precursor) | Precipitation | nih.gov |

Table 2: Influence of Synthesis Parameters on this compound Nanostructures

| Synthesis Method | Key Parameters | Resulting Nanostructures/Morphologies | Key References |

| High-Temperature Synthesis | Temperature (200–330 °C), Ca:P molar ratio (e.g., 2:1), reaction time, solvent | Nanorods, Nanowires (increasing temperature leads to more anisotropic nanowires) | nih.govacs.orgresearchgate.net |

| Solvothermal Synthesis | Temperature, pressure, reaction time, precursor concentration, solvent, additives, catalysts | Controlled size, morphology, and composition. Higher T/P promote faster growth and larger particles. | mdpi.com |

| Polymer-Assisted Mineralization | Polymer type (e.g., PEO-b-PMAA, PEI, Chitosan (B1678972), Polypeptides), carboxyl group density | Hybrid nanofilaments, fractal morphology, spherical particles, nanocomposites with plate-like morphology, controlled nucleation and oriented growth. | acs.orgworldscientific.comacs.orgrsc.orgresearchgate.netbeilstein-journals.orgresearchgate.net |

| Self-Assembly | Inducers/Templates (e.g., amino acids, polypeptides, polyelectrolytes) | Hollow spheres (200–300 nm), nanocomposites (e.g., carbonated HAp with plate-like morphology), spherical hybrid nanoparticles. | researchgate.netresearchgate.netnih.gov |

| Microwave-Assisted Synthesis | Microwave parameters (temperature, time), solvent composition | Rapid heating, improved homogeneity, reduced synthesis time, structure-controlled nanomaterials, mesoporosity. | numberanalytics.comscienceopen.com |

| Hydrothermal Synthesis | Temperature, pressure, solvent, biosurfactants (e.g., L-rhamnose monohydrate) | Tailored morphologies and crystallinity, controlled size and shape, mixture of β-TCP and HAp. | numberanalytics.commdpi.com |

| Sol-Gel Synthesis | Calcium/phosphate precursors, solvent (e.g., ethanol/water), pH (e.g., 11) | Nanosized HAp particles, simple, versatile, low-temperature, homogeneous product composition. | nih.govmdpi.comrsc.org |

| Layer-by-Layer (LbL) Templating | Terminal layer composition (e.g., PLL, ChS, PhV), supersaturation threshold | Uniform coatings of OCP and possibly HAp, controlled nucleation and oriented growth influenced by terminal layer composition. | researchgate.net |

List of this compound Compounds Mentioned:

Amorphous this compound (ACP)

Brushite (DCPD)

this compound (CaP)

this compound hybrid nanoparticles (CaP-HNPs)

Carbonated hydroxyapatite (CDHA)

Dithis compound dihydrate (DCPD)

Dithis compound anhydrous (DCPA)

Hydroxyapatite (HAp)

Monetite (DCPA)

Octathis compound (OCP)

Poorly crystalline hydroxyapatite (PC-HA)

Trithis compound (TCP) (β-TCP)

Surface Chemistry and Interfacial Phenomena of Calcium Phosphates

Surface Energetics and Wettability of Calcium Phosphate (B84403) Materials

The surface energy of a material governs its interaction with liquids, influencing phenomena such as protein adsorption and cell adhesion. scribd.com Wettability, often quantified by the contact angle of a liquid on the material's surface, is a direct manifestation of this surface energy.

Generally, a lower contact angle indicates a more hydrophilic surface, which is often favorable for biological interactions. For instance, hydroxyapatite (B223615) (HA) coatings can significantly reduce the contact angle of titanium surfaces, enhancing their wettability. nih.gov Studies have shown that the contact angle for novel HA-coated titanium discs can be as low as 28.70°, compared to over 94° for uncoated titanium. nih.gov This increased hydrophilicity can facilitate the adhesion of biomolecules. nih.gov

The surface energy of calcium phosphates is composed of both dispersive and polar components. An increase in the polar component can lead to higher total surface energy and a more hydrophilic character. mdpi.com Different phases of calcium phosphate exhibit distinct surface energetic profiles. For example, the interfacial energy of octathis compound (OCP) in contact with water is notably smaller than that of hydroxyapatite (HA), which has implications for their crystallization behavior. acs.org

The table below summarizes the surface energy and contact angle for various this compound materials as reported in the literature.

| Material | Test Liquid | Contact Angle (°) | Surface Free Energy (mJ/m²) | Dispersive Component (mJ/m²) | Polar Component (mJ/m²) |

| Hydroxyapatite (HA) Coating (1h deposition) | Water | ~56 | 52 | - | - |

| Hydroxyapatite (HA) Coating (3h deposition) | Water | 40.2 | 57.17 | - | 17.66 |

| Ag/HAP Coating | SBF Solution | 35.03 ± 8.07 | - | - | - |

| Ag/HAP/Lig Coating | SBF Solution | 39.19 ± 1.21 | - | - | - |

| β-Trithis compound (β-TCP) | - | - | - | - | - |

| Octathis compound (OCP) | Water | - | Lower than HA | - | - |

Note: The data presented is compiled from multiple sources and experimental conditions may vary. mdpi.comacs.orgresearchgate.net

Adsorption and Desorption Kinetics on this compound Surfaces

The adsorption and desorption of molecules on this compound surfaces are dynamic processes crucial for their biological and chemical functionality. The kinetics of these processes are influenced by the nature of the adsorbent, the adsorbate, and the surrounding solution. researchgate.netresearchgate.net

For instance, the adsorption of phosphoserine on calcium-deficient hydroxyapatite is a very fast process, while the release kinetics are relatively slow. researchgate.net The adsorption rate can reach approximately 70%, with a release rate not exceeding 12%. researchgate.net The chemical composition of the solution significantly impacts these kinetics; phosphate ions can favor the release of amino acids, whereas calcium ions can inhibit it. researchgate.net

Adsorption isotherms, such as the Langmuir and Freundlich models, are often used to describe the equilibrium of adsorption. noaa.govdeswater.com These models help to understand the capacity and mechanism of adsorption, which can range from ion-exchange processes in dilute solutions to more reactive interactions in concentrated solutions. researchgate.netresearchgate.net

Protein adsorption is a critical initial event when a biomaterial is introduced into a biological environment, influencing subsequent cellular responses. nih.govnih.gov The surface properties of calcium phosphates, including their chemistry, topography, and wettability, are decisive factors in protein adsorption. nih.govnih.gov

The interaction between proteins and this compound surfaces is governed by a combination of forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov The surface of calcium phosphates possesses both positively charged calcium sites and negatively charged phosphate sites, which can interact with charged and polar functional groups on proteins. researchgate.net For example, acidic proteins are primarily adsorbed to the calcium sites, while basic proteins are adsorbed to the phosphate sites. researchgate.net

The structure and conformation of proteins can change upon adsorption, which can affect their biological activity. nih.gov For instance, studies have shown a greater loss of beta-sheet structure in adsorbed fibronectin on this compound coatings compared to other surfaces. nih.gov The atomic morphology of the hydroxyapatite surface, such as its concave and convex structures, plays a significant role in enhancing protein interaction. nih.gov

The following table provides a summary of research findings on the adsorption of different proteins onto various this compound materials.

| Protein | This compound Material | Key Research Findings |

| Bovine Serum Albumin (BSA) | Hydroxyapatite (HAp) | The amount of adsorbed BSA increases with higher heat treatment of HAp due to the formation of β-TCP and subsequent ion dissolution. acs.org |

| Myoglobin (MGB) | Hydroxyapatite (HAp) | The amount of adsorbed MGB decreases with increasing synthesis temperature of HAp, which corresponds to a decrease in pore volume. scientific.net |

| Lysozyme (LSZ) | Hydroxyapatite (HAp) | Similar to BSA, the adsorption of LSZ increases with higher heat treatment of HAp. acs.org |

| Fibronectin | Calcium-Phosphate (Ca-P) Coatings | Adsorption of fibronectin leads to a significant loss of its beta-sheet structure. nih.gov The presence of fibronectin slows the release of phosphate from the coating. nih.gov |

| Albumin | Calcium-Phosphate (Ca-P) Coatings | Albumin's structure is more stable upon adsorption on Ca-P coatings compared to fibronectin. nih.gov The presence of albumin results in a faster release of phosphate compared to fibronectin. nih.gov |

| Transforming growth factor-beta1 (TGF-β1) | Biphasic Calcium-Phosphate (BCP) | Porous BCP shows a high ability to adsorb proteins, with a notable increase in TGF-β1 adsorption over time in vivo. nih.gov |

Ion exchange is a fundamental process at the interface between this compound and an aqueous solution, where ions from the solid lattice are exchanged with ions from the solution. nih.govtandfonline.com This phenomenon is particularly important for the biological behavior of calcium phosphates, as it can alter their surface chemistry and influence interactions with biological entities.

The structure of hydroxyapatite allows for the substitution of its constituent ions (Ca²⁺, PO₄³⁻, OH⁻) with a variety of other ions. acs.orgnih.gov For example, Ca²⁺ can be replaced by cations such as Mg²⁺, Sr²⁺, and Na⁺, while PO₄³⁻ can be substituted by CO₃²⁻ or SiO₄⁴⁻, and OH⁻ can be replaced by F⁻. nih.govnih.goveco-vector.comresearchgate.netnih.govresearchgate.net

The exchange of Mg²⁺ with Ca²⁺ in magnesium-calcium hydroxyapatite solid solutions can occur through the dissolution of the surface layer and recrystallization of a new hydroxyapatite layer. researchgate.net This process is promoted by higher Ca²⁺ concentration, increased temperature, and lower pH. researchgate.net Similarly, lanthanide ions can be incorporated into the hydroxyapatite structure through an ion exchange process with Ca²⁺, which is driven by both enthalpy and entropy. acs.orgacs.org

Studies have shown that polyanions and polycations can adsorb to hydroxyapatite surfaces via ionic exchange, displacing phosphate or both phosphate and calcium ions, respectively. nih.govtandfonline.com

Surface Functionalization Strategies for Enhanced this compound Reactivity

To improve the performance of this compound materials for specific applications, their surfaces can be modified or functionalized. These strategies aim to enhance properties such as bioactivity, drug delivery capabilities, and interfacial adhesion with other materials.

Surface functionalization can be achieved through various chemical and physical methods. Chemical modifications often involve the introduction of specific functional groups onto the surface. For instance, the introduction of oxygen-containing functional groups like -OH and -COOH on a polymer surface can significantly enhance the nucleation of this compound. nih.govacs.org

Covalent grafting involves the attachment of molecules, typically polymers, to the surface of calcium phosphates through stable covalent bonds. This method is preferred over simple adsorption as it creates a more stable attachment. mdpi.com

One common approach is to first coat the this compound nanoparticles with a silica shell, which can then be functionalized with groups like azides or alkynes. mdpi.comresearchgate.netsemanticscholar.org These groups can then be used for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently attach proteins or other molecules. mdpi.comresearchgate.netsemanticscholar.org This technique allows for the attachment of hundreds to thousands of molecules per nanoparticle. mdpi.comresearchgate.net

Polymers can also be grafted onto hydroxyapatite surfaces through ring-opening polymerization. rsc.org For example, L-lactide has been grafted to hydroxyapatite to improve its dispersion in a poly(L-lactide) matrix. rsc.org Similarly, polymers containing phosphonic acid groups have been grafted onto hydroxyapatite nanocrystals to improve their colloidal stability. researchgate.net The functionalization of polyolefins with acrylic acid has also been used to create grafted polymers that act as compatibilizers in composites with hydroxyapatite. tandfonline.com

The topography of a material's surface at the micro- and nanoscale can have a profound impact on its interaction with the biological environment. Surface texturing and topographical modification of calcium phosphates are strategies employed to control these interactions.

The nanostructure of this compound surfaces can strongly influence protein adsorption, in some cases being more important than the surface chemistry itself. nih.gov Different fabrication methods can be used to create calcium phosphates with varying surface structures. For example, biphasic calcium-phosphate ceramics with different surface structures can be fabricated by pressing and H₂O₂ foaming methods. nih.gov

Micro-arc oxidation (MAO) is a technique that can be used to create well-adhering and porous this compound coatings on titanium substrates. mdpi.com The microstructure of these coatings, including pore size and uniformity, can be controlled by adjusting the process parameters, such as the addition of TiO₂ nanoparticles to the electrolyte. mdpi.com Increasing the concentration of these nanoparticles can lead to smaller pore sizes and a denser coating. mdpi.com

Surface preparation techniques, such as sandblasting, can create micro-porosities and increase surface roughness and wettability, which can influence the subsequent formation and characteristics of this compound coatings. nih.gov

Interfacial Interactions of Calcium Phosphates with Biological Macromolecules and Fluids

The interaction of this compound materials with biological environments is a dynamic and complex process governed by their surface chemistry. When implanted or introduced into a biological system, the this compound surface immediately interacts with physiological fluids, leading to a cascade of events including ionic exchange, dissolution, and reprecipitation. nih.gov These physicochemical phenomena are influenced by the specific type of this compound, its crystallinity, and the composition of the surrounding biological medium, which is a multi-component system of ions and proteins. nih.gov

The surface of calcium phosphates sustains a continuous process of dissolution and reprecipitation when in contact with supersaturated biological fluids. nih.gov This involves ionic transfers from the solid material to the fluid, primarily involving calcium, phosphate, and carbonate ions, which are constituents of both the biomaterial and the biological fluid. nih.govumass.edu The surface reactivity also dictates the adsorption of biological macromolecules. Cell-biomaterial interactions are highly dependent on surface characteristics such as chemistry and topography, which in turn determine the dynamics of ionic exchange and protein adsorption. nih.gov

Proteins are a major component of biological fluids and their adsorption onto the this compound surface is a critical event that mediates subsequent cellular responses. The nature of the ions on the hydroxyapatite surface provides a framework for the selective binding of biomolecules. wikipedia.org For instance, the positively charged calcium sites (C-sites) can engage in metal affinity interactions with phosphate or carboxyl groups on proteins, while the negatively charged phosphate sites (P-sites) can undergo cation exchange with positively charged groups on biomolecules. wikipedia.org The incorporation of specific ions like magnesium (Mg²⁺) or fluoride (B91410) (F⁻) into the apatite structure can significantly enhance protein adsorption and subsequent cell binding and proliferation. mdpi.com For example, replacing hydroxyl groups with fluoride has been shown to increase the material's crystallinity and resistance to acid dissolution, while also promoting protein adsorption and cell-material binding. mdpi.com

The interaction is not limited to proteins. Calcium phosphates are known to be efficient carriers for various biomolecules, including nucleic acids, peptides, and antibodies, facilitating their transport into cells. nih.gov This capability stems from their ability to bind these molecules through surface functionalization or incorporation, offering protection and targeted delivery. nih.gov

Table 1: Influence of Ionic Substitution in Hydroxyapatite on Biological Interactions This table illustrates how the incorporation of different ions into the hydroxyapatite (HAp) lattice can modify its interaction with biological macromolecules and cells.

| Ion Substitute | Effect on HAp Structure | Impact on Biological Interactions |

|---|---|---|

| Magnesium (Mg²⁺) | Induces lattice distortion; can facilitate transformation to the more soluble β-trithis compound (β-TCP) phase. mdpi.com | Enhances interactions between the material and cells, promoting new tissue formation. mdpi.com |

| Strontium (Sr²⁺) | Incorporates into the structure, linked to bone's response to osteoporosis. mdpi.com | Promotes new bone formation while reducing bone resorption. mdpi.com |

| Fluoride (F⁻) | Replaces OH⁻ groups, increasing crystallinity and organization of the apatite structure. mdpi.com | Enhances protein adsorption and increases binding between cells and the material; improves resistance to acidic dissolution. mdpi.com |

| Carbonate (CO₃²⁻) | Increases the biodegradability of calcium-deficient hydroxyapatite (CDHA) and HAp. elsevier.es | Affects the rate of material resorption and interaction with host tissue. elsevier.es |

Zeta Potential and Surface Charge Characteristics of this compound Particles

The surface charge of this compound particles is a critical parameter that governs their stability in colloidal suspensions and their interactions with charged biological molecules and cell membranes. This charge is quantified by the zeta potential, which is the electric potential at the slipping plane of a particle in a solution. The magnitude and sign of the zeta potential indicate the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion.

The surface charge of calcium phosphates, particularly hydroxyapatite (HAp), is highly sensitive to the pH of the surrounding medium. nih.gov The point of zero charge (PZC) for HAp is at a pH of approximately 7.3. nih.gov Below this pH, the surface accumulates a positive charge, while above it, the surface becomes negatively charged. nih.gov First-principles calculations have shown that different crystallographic surfaces of HAp can exhibit different charge states even at the same pH; for instance, in a neutral aqueous solution, the {0001} surface is predicted to be negatively charged, whereas the Ca-rich {1010} surface is positive. rsc.org

The composition of the electrolyte solution also significantly impacts the surface charge. Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) have a strong affinity for the hydroxyapatite surface and their adsorption can cause a notable increase in the external zeta potential, making it less negative. acs.org For example, the external zeta potential of porous hydroxyapatite was observed to increase from approximately -23 mV to around -10 mV in the presence of these divalent cations. acs.org Conversely, negatively charged ions, such as phosphate species, tend to adsorb and make the zeta potential more negative. nih.gov

Surface modifications can be used to deliberately alter the zeta potential of this compound nanoparticles. Modifying HAp nanoparticles with 12-aminododecanoic acid can impart a strong positive zeta potential of +48.6 mV in a PBS solution at pH 7.4. nih.gov In contrast, untreated HAp nanoparticles or those modified with dodecanedioic acid exhibit negative zeta potentials of -11.7 mV and -28.3 mV, respectively, under the same conditions. nih.gov This ability to tune the surface charge is crucial for biomedical applications, as positively charged HAp nanoparticles have been shown to be more readily taken up by cells, which have a negatively charged membrane. nih.gov

Table 2: Zeta Potential of this compound Nanoparticles Under Various Conditions This table provides examples of measured zeta potential values for different this compound particles, highlighting the influence of surface modification and the surrounding medium.

| This compound Type | Medium / Conditions | Zeta Potential (mV) |

|---|---|---|

| Untreated Hydroxyapatite (HAp) Nanoparticles | PBS solution, pH 7.4 | -11.7 ± 0.7 nih.gov |

| HAp modified with dodecanedioic acid | PBS solution, pH 7.4 | -28.3 ± 3.9 nih.gov |

| HAp modified with dodecanoic acid | PBS solution, pH 7.4 | -11.4 ± 2.5 nih.gov |

| HAp modified with 12-aminododecanoic acid | PBS solution, pH 7.4 | +48.6 ± 5.2 nih.gov |

| Porous Hydroxyapatite | KCl electrolyte | ~ -23 acs.org |

| Porous Hydroxyapatite | Ca²⁺ or Mg²⁺ electrolyte | ~ -10 acs.org |

| Citrate-stabilized Amorphous this compound (Cit-ACP-25) | pH 3 | ~ -5 mdpi.com |

| Citrate-stabilized Amorphous this compound (Cit-ACP-25) | pH 11 | ~ -10 mdpi.com |

Biomineralization Mechanisms Involving Calcium Phosphates

Biological Control over Calcium Phosphate (B84403) Formation in Hard Tissues

The formation of hard tissues such as bone and teeth is not a simple precipitation of minerals. Instead, it is a cell-mediated process where the deposition of calcium phosphate is meticulously controlled. This biological regulation ensures that mineralization occurs at the right time and place, and that the resulting mineralized tissue has the appropriate structure and properties for its function. Key to this control are the organic matrix components, particularly proteins, and specialized cellular structures that orchestrate the nucleation and growth of this compound crystals.

The organic matrix of bone, dentin, and cementum is primarily composed of type I collagen, which provides a scaffold for mineralization. nih.gov The specific stereochemistry of collagen polypeptides is thought to play a direct role in binding calcium and phosphate ions, thereby initiating the nucleation of apatite crystals within the hole and overlap regions of the collagen fibrils. nih.gov This templated nucleation is fundamental to the organized deposition of mineral in these tissues.

Beyond the structural role of collagen, a diverse group of non-collagenous proteins (NCPs) actively regulates the mineralization process. bohrium.com These proteins can act as both promoters and inhibitors of crystal formation, controlling where and how much mineral is deposited. bohrium.com Their functions are complex and often depend on their specific location and the surrounding biochemical environment.

Some NCPs, such as bone sialoprotein (BSP) and dentin matrix protein 1 (DMP1), are considered nucleators of hydroxyapatite (B223615). rsc.org Conversely, proteins like osteopontin (B1167477) (OPN) are generally viewed as inhibitors of calcification, binding to the growing faces of mineral crystals to regulate their size. ahajournals.org The interaction between these proteins and the mineral phase is often electrostatic in nature, depending on the high negative charge density of these acidic proteins. ahajournals.org

Table 1: Key Non-Collagenous Proteins in this compound Biomineralization

| Protein | Primary Function in Mineralization | Mechanism of Action |

| Bone Sialoprotein (BSP) | Nucleator/Promoter | May initiate intrafibrillar collagen mineralization. nih.gov |

| Dentin Matrix Protein 1 (DMP1) | Nucleator/Promoter | Acts as a protein nucleator of hydroxyapatite. rsc.org |

| Osteopontin (OPN) | Inhibitor | Binds to growing crystal faces, modulating nucleation and crystal growth. ahajournals.orgoaepublish.com |

| Osteocalcin (B1147995) (OC) | Regulator | Has a strong affinity for hydroxyapatite and regulates bone mineralization. oaepublish.com |

| Fetuin-A | Inhibitor | Prevents amorphous this compound precipitation in solution, allowing mineral infiltration into collagen fibrils. researchgate.net |

A crucial mechanism for initiating mineralization in bone and cartilage involves matrix vesicles (MVs). These are small, membrane-bound vesicles secreted by cells like osteoblasts. wikipedia.orgfrontiersin.org MVs create a protected microenvironment where calcium and phosphate ions can accumulate to concentrations that facilitate the initial nucleation of this compound crystals. wikipedia.orgdentalreach.today This process is considered a primary mineralization event. wikipedia.org

Inside the MVs, calcium and phosphate ions first form an unstable, non-crystalline phase known as amorphous this compound (ACP). nih.govresearchgate.net ACP is believed to be a precursor to the more stable crystalline hydroxyapatite. researchgate.netresearchgate.net The formation of ACP within vesicles allows for the transport and controlled deposition of mineral precursors. nih.gov

The accumulation of calcium and phosphate within MVs is an active process involving various membrane transporters and enzymes. frontiersin.org Once a critical concentration is reached, ACP precipitates. These ACP particles can then transform into crystalline hydroxyapatite. researchgate.net The growing crystals eventually rupture the vesicle membrane and are deposited into the extracellular matrix, where they can continue to grow and mineralize the surrounding collagen fibrils. wikipedia.orgnih.gov This vesicle-mediated pathway highlights the direct and active role of cells in initiating and controlling the early stages of hard tissue formation.

In Vitro Models for Studying this compound Biomineralization

To investigate the complex processes of biomineralization outside of a living organism, researchers utilize various in vitro models. These models aim to replicate specific aspects of the biological environment to study the mechanisms of this compound nucleation and growth under controlled conditions.

One of the most common acellular models involves the use of Simulated Body Fluid (SBF) . SBF is a solution with ion concentrations, pH, and temperature designed to mimic human blood plasma. rsc.orgnih.gov Materials are immersed in SBF to assess their ability to form a layer of bone-like apatite on their surface, which is considered an indicator of their potential bioactivity in vivo. bohrium.comnih.gov While useful for screening materials, SBF is a simplified model that lacks the organic components and cellular activities of the true biological environment. bohrium.com

Cell culture systems provide a more biologically relevant model for studying mineralization. researchgate.net Osteoblasts, the bone-forming cells, can be cultured in vitro and induced to form a mineralized matrix. nih.govnih.gov These cultures allow for the investigation of cellular processes, gene expression, and the roles of specific proteins in mineralization. nih.govmdpi.com Common cell sources include primary osteoblasts isolated from animal tissues (e.g., fetal rat calvaria) and established osteoblast-like cell lines (e.g., MC3T3-E1, SaOs-2). nih.govecmjournal.org Mineralization in these cultures is often induced by supplementing the culture medium with ascorbic acid and a phosphate source like β-glycerophosphate. mdpi.comecmjournal.org

Hydrogel-based systems are also employed to mimic the extracellular matrix. These models can be used to study the diffusion of ions and the influence of the matrix on crystal formation in a more controlled, three-dimensional environment.

Pathological this compound Formation: Mechanisms of Ectopic Calcification (e.g., Vascular Calcification Research)

While the formation of this compound is essential for skeletal health, its deposition in soft tissues, known as ectopic calcification, is a pathological process with severe clinical consequences. nih.gov Vascular calcification, the deposition of this compound crystals in blood vessels, is a prime example and a significant contributor to cardiovascular disease. nih.govnih.gov

Once thought to be a passive process of mineral precipitation, it is now understood that vascular calcification is a highly regulated, cell-mediated event similar in many ways to bone formation. frontiersin.org It involves the deposition of this compound, primarily in the form of hydroxyapatite. nih.govnih.gov

Several mechanisms contribute to this pathological mineralization:

Cellular Phenotypic Changes: Vascular smooth muscle cells (VSMCs) can undergo a transformation into osteoblast-like cells. ahajournals.org This change is induced by factors such as high phosphate levels, oxidative stress, and certain inflammatory signals. ahajournals.org

Imbalance of Inhibitors and Promoters: A key factor in preventing ectopic calcification is the presence of circulating and locally produced inhibitors. researchgate.net Proteins like fetuin-A, matrix Gla protein (MGP), and pyrophosphate (PPi) normally prevent the formation and growth of this compound crystals in soft tissues. nih.govfrontiersin.org A decrease in these inhibitors or an increase in pro-calcific factors can tip the balance towards mineralization. amsterdamumc.nl

Role of Phosphate: Elevated phosphate levels (hyperphosphatemia), a common condition in chronic kidney disease, are a major inducer of vascular calcification. nih.gov High phosphate not only increases the chemical driving force for precipitation but also actively signals VSMCs to differentiate into a mineralizing phenotype. ahajournals.orgnih.gov

Vesicle-Mediated Deposition: Similar to bone formation, matrix vesicles and apoptotic bodies released from VSMCs can serve as nucleation sites for this compound crystals in the vessel wall. nih.gov

Table 2: Key Factors in Vascular Calcification

| Factor | Role in Vascular Calcification |

| Hyperphosphatemia | Inducer; promotes VSMC differentiation and mineral precipitation. nih.gov |

| Osteoblast-like Cells | Cellular source of mineral deposition in the vessel wall. ahajournals.org |

| Fetuin-A | Inhibitor; binds calcium and hydroxyapatite in circulation. nih.gov |

| Matrix Gla Protein (MGP) | Inhibitor; binds calcium ions and inhibits crystal growth. nih.gov |

| Pyrophosphate (PPi) | Inhibitor; directly inhibits hydroxyapatite formation. frontiersin.org |

Research into the mechanisms of ectopic calcification is crucial for developing therapies to prevent or reverse this damaging process.

Influence of Local Microenvironment on this compound Mineralization Kinetics

The kinetics of this compound formation—the rates of nucleation and crystal growth—are highly sensitive to the conditions of the local microenvironment. Subtle changes in factors such as pH and the concentrations of calcium and phosphate ions can have a significant impact on the type of mineral phase that forms and the morphology of the crystals.

The pH of the solution is a critical determinant. For instance, in synthetic systems, acidic conditions (e.g., pH 5) tend to favor the formation of brushite, whereas higher pH levels (7 to 12) promote the formation of hydroxyapatite. scielo.br In the context of collagen mineralization, an increase in pH can enhance the diffusion of calcium ions while decreasing the diffusion of phosphate ions through the collagen matrix, thereby affecting where crystals predominantly form. nih.gov

The concentrations of calcium and phosphate ions determine the supersaturation of the solution, which is the thermodynamic driving force for mineralization. The Ca/P molar ratio in the precursor solution also influences the resulting this compound phase. ekb.eg For example, a Ca/P ratio of 1.5 is theoretically required for the formation of β-trithis compound, while a ratio of 1.67 is characteristic of stoichiometric hydroxyapatite. ekb.eg

Furthermore, the presence of other ions and molecules in the microenvironment can significantly modulate mineralization kinetics. For example, magnesium ions are known to inhibit the crystallization of this compound. nih.gov The sophisticated control of these local environmental factors is a hallmark of biological mineralization, allowing for the precise formation of specific mineral phases in the right locations. nih.govnih.gov

Crystallography of Biogenic Calcium Phosphates in Vertebrates (e.g., Bone and Tooth Enamel)

The this compound mineral found in vertebrate hard tissues is a form of apatite, most closely resembling hydroxyapatite. wikipedia.org However, biogenic apatites are distinct from their pure, geological counterparts. They are typically non-stoichiometric, carbonate-substituted, and nanocrystalline. mdpi.com

Bone mineral is a carbonated hydroxyapatite, with carbonate ions substituting for both phosphate and hydroxyl groups in the crystal lattice. mdpi.com These crystals are extremely small, often described as plate-like or needle-like, with dimensions in the nanometer range (e.g., 50-100 nm in length). mdpi.com The crystal structure of bone apatite is predominantly hexagonal. mdpi.commdpi.com These nanocrystals are intricately associated with the collagen fibrils, with their crystallographic c-axis generally aligned with the long axis of the collagen fibril. mdpi.com This hierarchical arrangement is crucial for the mechanical properties of bone.

Tooth enamel is the most highly mineralized tissue in the vertebrate body, composed of approximately 96% mineral by weight. studysmarter.co.uk The mineral is also a form of carbonated hydroxyapatite, but the crystals are much larger and more highly organized than in bone. nih.govucsf.edu Enamel crystallites are arranged into long, tightly packed rods or prisms. studysmarter.co.uk The crystal lattice of enamel hydroxyapatite is generally considered to be hexagonal, belonging to the P63/m space group. researchgate.net However, due to ionic substitutions (e.g., magnesium, sodium, fluoride (B91410), and carbonate), the structure exhibits deviations from ideal hydroxyapatite and can show localized structural variations. dentalreach.todayresearchgate.net Recent high-resolution imaging has revealed a core-shell structure within enamel crystallites, with impurities like magnesium concentrated in the core. nih.govdentalreach.today This complex, hierarchical structure provides enamel with its exceptional hardness and durability. studysmarter.co.uk

Table 3: Crystallographic Properties of Biogenic Calcium Phosphates

| Tissue | Mineral Phase | Crystal System | Typical Crystal Size/Morphology | Key Features |

| Bone | Carbonated Hydroxyapatite | Hexagonal | Nanocrystalline plates/needles (e.g., 50-100 nm length) mdpi.com | Non-stoichiometric, aligned with collagen fibrils. mdpi.com |

| Tooth Enamel | Carbonated Hydroxyapatite | Hexagonal | Long, tightly packed crystallites arranged in rods/prisms. nih.govstudysmarter.co.uk | Highly mineralized, larger and more ordered crystals than bone. ucsf.edu |

Biocompatibility and Bioactivity of Calcium Phosphates at Cellular and Molecular Levels

Cellular Adhesion, Spreading, and Morphology on Calcium Phosphate (B84403) Substrates (in vitro studies)

The initial contact of cells with a biomaterial surface is a critical determinant of the subsequent biological response. For calcium phosphate (CaP) substrates, this interaction is profoundly influenced by the material's physicochemical properties, such as surface chemistry, topography, and crystallinity. In vitro studies have consistently demonstrated that these characteristics govern the adhesion, spreading, and morphology of various cell types, particularly osteoblasts and their precursors.

Osteoblasts and fibroblasts exhibit extensive cell spreading, a large total cell area, and a high degree of adhesion on certain this compound substrates. rsc.orgmdpi.com For instance, studies comparing different surface treatments on titanium have shown that anodic plasma-chemical treatment with an electrolyte solution containing calcium and phosphate (APC-CaP) results in surfaces that are highly cytocompatible, promoting well-defined adhesion patterns for both osteoblasts and fibroblasts. rsc.orgmdpi.com In contrast, surfaces with different chemical compositions, such as those treated with phosphoric acid alone or coated with hydroxyapatite (B223615) (HA) through plasma spraying, can lead to minimal cell spreading and low adhesion, particularly for fibroblasts. rsc.orgmdpi.com

The extent of cell spreading often correlates with the formation of focal adhesions, which are complex protein structures that link the cell's internal cytoskeleton to the extracellular matrix. rsc.orgmdpi.com The presence and distribution of proteins like vinculin, a key component of focal adhesions, can be used to assess the degree of cell adhesion. rsc.orgmdpi.com On cytocompatible CaP surfaces, cells typically display a flattened morphology with a well-organized cytoskeleton, indicative of a strong and stable attachment necessary for subsequent cellular functions. preprints.org

The crystallinity of this compound also plays a role in cellular adhesion. Contrary to some earlier beliefs, studies using nanoparticles of the same size have shown that well-crystallized hydroxyapatite (HAP) can support greater cell adsorption and proliferation of bone marrow mesenchymal stem cells (BMSCs) compared to amorphous this compound (ACP). duke.edu This highlights the importance of controlling both the size and phase of CaP materials in designing biomaterials that promote optimal cellular responses.

Furthermore, the surface microstructure of CaP ceramics influences cellular behavior. Materials with a larger surface area have been shown to affect cell functions, potentially by concentrating more proteins, including those that induce bone formation, which in turn promotes the differentiation of inducible cells into osteogenic lineages. nih.gov

Table 1: Influence of this compound Substrate Properties on Cellular Adhesion and Morphology

| Substrate Property | Effect on Cellular Response | Key Findings |

|---|---|---|

| Surface Chemistry | Modulates cell adhesion and spreading | APC-CaP surfaces promote extensive spreading and adhesion of osteoblasts and fibroblasts. rsc.orgmdpi.com |

| Crystallinity | Influences cell adsorption and proliferation | Well-crystallized hydroxyapatite nanoparticles can lead to greater BMSC adhesion and proliferation than amorphous this compound of the same size. duke.edu |

| Surface Microstructure | Affects cell function through protein adsorption | Increased surface area may enhance the concentration of bone-inducing proteins, promoting osteogenic differentiation. nih.gov |

| Topography | Dictates cell morphology and focal adhesion formation | Flattened cell morphology with well-defined focal adhesions is observed on cytocompatible CaP surfaces. preprints.org |

Proliferation and Differentiation of Osteogenic Cells on this compound Surfaces (in vitro studies)

This compound surfaces have been shown to not only support cell attachment but also to actively promote the proliferation and differentiation of osteogenic cells, such as mesenchymal stem cells (MSCs) and pre-osteoblastic cells. kuleuven.bersc.org A remarkable finding from in vitro studies is that these materials can induce osteogenic differentiation even in the absence of traditional osteogenic supplements in the culture medium. kuleuven.bersc.orgpnas.org This suggests that the material surface itself provides the necessary cues to guide stem cells towards an osteoblastic lineage. kuleuven.bersc.org

When human MSCs derived from bone marrow are cultured on this compound surfaces like hydroxyapatite and degradable xerogel composites, they differentiate into osteoblasts. kuleuven.be This differentiation is evidenced by increased alkaline phosphatase (ALP) activity and the upregulation of osteogenic gene expression. kuleuven.be Similarly, studies using octathis compound (OCP) have demonstrated its ability to enhance the osteoblastic differentiation of bone marrow cells and mesenchymal stem cells. acs.org

The physical and chemical properties of the CaP substrate are critical in this process. For instance, the release of calcium and phosphate ions from the material can influence the viability of osteoblasts and affect the expression of genes related to osteogenic differentiation. nih.gov The concentration of these ions in the local microenvironment is a significant factor. Research has shown that optimal extracellular concentrations of Ca2+ and Pi are crucial for the proliferation and differentiation of MSCs, with deviations from these optimal levels potentially inhibiting these processes or even inducing apoptosis. researchgate.net

Furthermore, the microstructure of the CaP material, including its porosity and surface area, plays a significant role. Porous structures can facilitate the adsorption of proteins that promote bone regeneration, while also enabling better cell adhesion, migration, and growth. researchgate.net

Gene Expression Profiles in Cells Cultured on Calcium Phosphates

The influence of this compound materials on osteogenic differentiation is reflected in the specific gene expression profiles of cells cultured on their surfaces. DNA microarray analyses have revealed that the physical form of CaP ceramics can lead to significantly different gene expression patterns. nih.gov For example, porous CaP materials have been shown to induce the expression of genes involved in osteoblast differentiation, while dense disk materials may regulate genes related to osteoclastogenesis. nih.gov

When mesenchymal stem cells are cultured on CaP surfaces, there is a notable upregulation of key osteogenic marker genes. These include collagen type I (Col-I), alkaline phosphatase (ALP), osteocalcin (B1147995) (OCN), osteopontin (B1167477) (OPN), and Runt-related transcription factor 2 (Runx2). kuleuven.benih.govmedsci.org For instance, human bone marrow-derived MSCs on this compound surfaces exhibit increased RNA expression of collagen I and osteocalcin. kuleuven.be Similarly, studies with octathis compound have shown higher mRNA expression of RUNX2, Col1a1, OCN, and OPN in tendon stem/progenitor cells compared to control groups. acs.org

The temporal expression of these genes often follows a pattern characteristic of osteoblast development. Early markers like ALP and collagen I may be more highly expressed at earlier time points, while later markers such as osteocalcin and bone sialoprotein show higher expression at later stages of culture. nih.gov This regulated sequence of gene expression indicates that CaP materials can guide a programmed differentiation process.

Table 2: Key Osteogenic Genes Upregulated by this compound Substrates

| Gene | Function in Osteogenesis | Observed Effect on CaP Substrates |

|---|---|---|

| RUNX2 | Master transcription factor for osteoblast differentiation. | Increased expression in MSCs and tendon stem/progenitor cells. acs.orgmedsci.org |

| Collagen Type I (Col-I) | Major structural protein of the bone matrix. | Upregulated RNA expression in MSCs. kuleuven.be |

| Alkaline Phosphatase (ALP) | Early marker of osteoblast differentiation, involved in matrix mineralization. | Increased activity and RNA expression in MSCs and MG-63 cells. kuleuven.bersc.org |

| Osteocalcin (OCN) | Late marker of osteoblast differentiation, involved in bone mineralization and calcium ion homeostasis. | Increased RNA expression in MSCs. kuleuven.be |

| Osteopontin (OPN) | Involved in bone mineralization and remodeling. | Upregulated mRNA expression in tendon stem/progenitor cells. acs.org |

| Bone Morphogenetic Protein 2 (BMP2) | Potent osteoinductive growth factor. | Increased expression in periodontal ligament stem cells on nano-HA. rsc.org |

Signaling Pathways Influenced by this compound Substrates

The osteogenic effects of this compound materials are mediated through the activation of specific intracellular signaling pathways. The interaction of cells with the CaP surface triggers a cascade of molecular events that ultimately leads to the regulation of gene expression and cellular function.

One of the key mechanisms involves integrin-mediated signaling. Integrins are transmembrane proteins that act as receptors for the extracellular matrix, and their clustering at focal adhesion sites initiates "outside-in signaling." rsc.org Biphasic this compound (BCP) ceramics have been shown to up-regulate the expression of integrin α2 and α3 genes. rsc.org This interaction can then activate downstream pathways such as the mitogen-activated protein kinase (MAPK) signaling cascade. rsc.org Both the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways have been identified as crucial for BCP-induced osteogenesis, and their blockage can significantly reduce the osteogenic differentiation of MSCs. rsc.org

Another important pathway is the adenosine (B11128) signaling pathway. Research has demonstrated that a this compound-rich environment promotes the osteogenic differentiation of human MSCs through a mechanism involving phosphate metabolism. kuleuven.benih.gov Extracellular phosphate uptake leads to increased intramitochondrial phosphate and ATP synthesis. This ATP is then secreted and metabolized into adenosine, which in turn promotes osteogenesis via A2b adenosine receptors. kuleuven.benih.gov

Furthermore, the release of calcium ions from CaP materials can directly influence signaling. Extracellular calcium can bind to calcium-sensing receptors (CaSR) on osteoblasts, activating pathways like the phospholipase C/inositol trisphosphate (PLC/IP3) pathway, which upregulates bone formation. researchgate.net Calcium influx through L-type voltage-gated calcium channels can also activate protein kinase C (PKC) and calmodulin-dependent kinase (CaMK), which in turn regulate the ERK signaling pathway and promote osteogenic gene expression. researchgate.net

Other signaling pathways implicated in the cellular response to CaP materials include the Wnt and bone morphogenetic protein (BMP) signaling pathways. rsc.org Hydroxyapatite has been shown to induce osteoblastic differentiation through the regulation of ERK, p38, Wnt, and BMP2 signaling. rsc.org For example, nano-hydroxyapatite can increase the expression of BMP2 via the p38 signaling pathway. rsc.org

Immune Response Modulation by this compound Materials (in vitro cell-based assays)

The interaction of biomaterials with the immune system is a critical factor in determining their biocompatibility and regenerative capacity. This compound materials have been shown to modulate the response of immune cells, particularly monocytes and macrophages, which play a central role in the foreign body reaction and subsequent tissue healing.

In vitro studies using cell models of monocyte-like and macrophage-like cells have demonstrated that CaP ceramics such as dithis compound dihydrate (DCPD), octathis compound (OCP), and hydroxyapatite (HAp) exhibit biological activity towards these immune cells. nih.gov These materials can influence cell viability, the production of reactive oxygen species (ROS) and intracellular nitric oxide (NO), phagocytosis, and the secretion of pro-inflammatory cytokines. nih.gov The specific type of CaP ceramic can elicit different responses; for example, DCPD has been suggested to have a more favorable impact in inflammatory environments. nih.gov

The particle size of CaP materials can also influence the immune response. For instance, smaller this compound microspheres (around 17 μm) are more readily phagocytosed by macrophages and tend to induce a pro-inflammatory M1 phenotype. researchgate.net This is characterized by increased gene expression of iNos and inflammatory cytokines like IL-1β, IL-6, and TNF-α. researchgate.net In contrast, larger microspheres (around 28 μm and 47 μm) tend to favor an anti-inflammatory M2 phenotype, with higher expression of arginase and the anti-inflammatory cytokine IL-10. researchgate.net This ability to steer macrophage polarization towards a pro-regenerative M2 phenotype is considered beneficial for tissue healing.

The transplantation of mesenchymal stem cells along with CaP materials can further modulate the immune response. MSCs have strong immunomodulatory effects and can alter both the innate and adaptive immune responses, which is critical for facilitating new bone formation. They can modulate the foreign body reaction, for instance by increasing the presence of macrophages at the implantation site in a way that enhances bone healing.

Osteoconductivity and Osteoinductivity Mechanisms of Calcium Phosphates (mechanistic research)

This compound biomaterials are well-known for their excellent osteoconductive properties, and some formulations also exhibit osteoinductivity. Osteoconduction is the ability of a material to serve as a scaffold for bone growth, providing a surface upon which osteogenic cells can attach, proliferate, and form new bone. Osteoinductivity, a more advanced property, is the ability of a material to induce the differentiation of progenitor cells into osteoblasts, leading to de novo bone formation, even in non-bony sites.

The osteoconductivity of CaPs is fundamentally linked to their chemical similarity to the mineral phase of bone. This compositional resemblance, along with their bioactivity, allows them to form a strong bond with the host bone. The release of calcium and phosphate ions from the material is a key mechanism driving this process. These ions can increase the local supersaturation with respect to bone mineral, promoting the precipitation of a bone-like apatite layer on the material's surface. This layer is thought to facilitate the adsorption of proteins and the subsequent attachment of osteogenic cells. The porous structure of many CaP scaffolds is also critical for osteoconduction, as it provides a three-dimensional framework for cell ingrowth and vascularization.

The mechanisms behind the osteoinductivity of certain CaP materials are more complex and are an area of active research. It is believed that a combination of physicochemical properties is responsible for this phenomenon. The material's ability to adsorb and concentrate endogenous osteoinductive growth factors, such as bone morphogenetic proteins (BMPs), from the surrounding biological fluids is considered a major contributing factor. The specific surface chemistry and micro- and macroporosity of the material can create an environment that traps and concentrates these signaling molecules.

Furthermore, the dissolution of CaP materials and the subsequent release of calcium and phosphate ions can act as signaling cues that trigger osteogenic differentiation pathways in progenitor cells. As discussed previously, these ions can influence various signaling cascades, including those involving MAPK and adenosine, which are crucial for the commitment of stem cells to the osteoblastic lineage. rsc.orgnih.gov The material's surface topography at the micro- and nano-scale can also provide physical cues that influence cell behavior and differentiation. The interplay of these chemical and physical signals at the material-cell interface is thought to be the driving force behind the osteoinductive properties of advanced this compound biomaterials.

Interaction with Bacterial Species: Biofilm Formation on Calcium Phosphates (research focus)

The surfaces of biomaterials, including calcium phosphates (CaPs), are susceptible to bacterial colonization, which can lead to the formation of biofilms. A biofilm is a structured community of bacterial cells enclosed in a self-produced polymeric matrix, which provides protection against the host immune system and antimicrobial agents. The interaction between bacteria and CaP surfaces is a critical area of research, as implant-associated infections are a major cause of surgical failure. This process is governed by a combination of nonspecific physical-chemical interactions and specific molecular adhesin-receptor pairings. nih.govnih.gov

Initial bacterial adhesion to a surface is influenced by factors such as surface tension, hydrophobicity, and electrostatic forces. nih.gov Once initial attachment occurs, bacteria can proliferate and form microcolonies, secreting an extracellular polymeric substance (EPS) that encases the community. nih.gov This mature biofilm structure makes the embedded bacteria highly resistant to eradication. nih.gov Research focuses on understanding how the physicochemical properties of different CaPs influence bacterial adhesion and subsequent biofilm development, and on modifying these materials to inhibit or prevent colonization.

Research Findings on Bacterial Interactions

The susceptibility of a this compound implant to biofilm formation is not uniform; it is significantly influenced by both the material's intrinsic properties and the specific bacterial species involved.

Influence of this compound Type and Surface Topography:

The crystalline structure and surface topography of CaP materials play a crucial role in mediating bacterial attachment. Studies have shown that different forms of this compound exhibit varying affinities for bacterial colonization. For instance, an in vitro comparison of β-trithis compound (β-TCP), sintered hydroxyapatite (SHA), and calcium-deficient hydroxyapatite (CDHA) revealed that the densest biofilms of Streptococcus mutans formed on SHA and CDHA surfaces. nih.gov In contrast, β-TCP demonstrated a lower susceptibility to S. mutans biofilm formation, suggesting that the crystalline structure is a key controlling parameter in this interaction. nih.gov

Surface topography at the micro- and nano-scale also dictates bacterial interaction. Research indicates that bacteria are sensitive to surface features, generally adhering and proliferating more effectively on smoother surfaces, such as those found on β-TCP prepared at high temperatures. upc.edu Conversely, more complex and rougher surfaces, like those of plate-like (C-HA) or nanometric needle-like (F-HA) hydroxyapatite crystals, can hinder bacterial adhesion and proliferation. upc.edu

An in vivo study using a guinea pig model investigated staphylococcal biofilm formation on β-trithis compound, calcium-deficient hydroxyapatite, and dithis compound (DCP) scaffolds. nih.govnih.gov For Staphylococcus aureus, biofilm amounts increased over time on all three materials, with no significant variation observed between them. nih.govnih.gov However, for Staphylococcus epidermidis, the biofilm amount decreased over time, particularly on DCP scaffolds. nih.govnih.gov These findings highlight that bacterial-material interactions can be species-specific and that in vivo conditions may yield different outcomes compared to in vitro models. nih.govnih.gov

| This compound Type | Bacterial Strain(s) | Key Research Findings |

|---|---|---|

| β-Trithis compound (β-TCP) | Streptococcus mutans | Showed lower susceptibility to biofilm formation compared to SHA and CDHA, indicating the crystalline structure is a controlling parameter. nih.gov |

| Sintered Hydroxyapatite (SHA) | Streptococcus mutans | Promoted dense biofilm formation, with no significant differences observed due to stoichiometry or microstructure compared to CDHA. nih.gov |

| Calcium-Deficient Hydroxyapatite (CDHA) | Streptococcus mutans, Staphylococcus aureus, Staphylococcus epidermidis | Supported dense S. mutans biofilm formation. nih.gov In vivo, S. aureus formed increasing amounts of biofilm over 72 hours. nih.govnih.gov |

| Dithis compound (DCP) | Staphylococcus aureus, Staphylococcus epidermidis | In vivo, S. aureus formed biofilms, while S. epidermidis biofilms decreased over time, becoming undetectable by microcalorimetry after 72 hours at a low inoculum. nih.govnih.gov |

| Hydroxyapatite with varied topography (smooth vs. needle-like) | Staphylococcus aureus, Escherichia coli | Bacteria adhered and proliferated better on smooth surfaces (like β-TCP), whereas more complex, nanometric needle-like surfaces hindered adhesion. upc.edu |

Development of Antibacterial this compound Surfaces:

To mitigate the risk of implant-associated infections, significant research has been directed toward developing CaP coatings with inherent antibacterial properties. A primary strategy involves the incorporation of metal ions known for their antimicrobial activity into the CaP structure. nih.govnih.govmdpi.com

Zinc (Zn²⁺): Zinc is an effective antibacterial agent against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria. nih.govmdpi.com Studies on zinc-containing CaP coatings fabricated via micro-arc oxidation have demonstrated significant antibacterial activity. nih.govmdpi.com For instance, coatings derived from an electrolyte of calcium acetate (B1210297) and zinc oxide showed high efficacy against S. aureus and methicillin-resistant S. aureus (MRSA), while coatings from hydroxyapatite and zinc oxide were most effective against P. aeruginosa. nih.govmdpi.com The antibacterial effect is directly linked to the concentration and release of zinc ions. nih.govmdpi.com

Silver (Ag⁺): Silver is a well-established antimicrobial agent effective against a broad spectrum of pathogens. acs.orgmdpi.com Silver can be incorporated into CaP coatings either by substituting calcium ions in the crystal lattice or by dispersing metallic silver nanoparticles within the CaP matrix. mdpi.com Electrodeposited silver-containing CaP coatings have shown significant bacterial reduction against S. aureus. One study found that a coating designed for contact-killing achieved an 83.7% reduction in bacteria, which improved to 99.7% after pre-incubation in a phosphate-buffered saline solution. acs.org Silver nanoparticles (AgNPs) function by releasing silver ions that disrupt the bacterial cell membrane. nih.gov

Copper (Cu²⁺): The incorporation of copper into CaP coatings has also been shown to impart antibacterial properties. researchgate.net Suspension-sprayed CaP coatings containing Cu-doped supraparticles demonstrated a significant reduction in both Gram-positive (S. aureus) and Gram-negative (E. coli) bacterial strains. researchgate.net

| Doping Ion / Additive | Bacterial Strain(s) | Key Research Findings on Antibacterial Efficacy |

|---|---|---|

| Zinc (Zn²⁺) | S. aureus, MRSA, P. aeruginosa | Effective against both Gram-positive and Gram-negative bacteria. Coatings showed up to a 99.98% reduction in MRSA. nih.govmdpi.com |

| Silver (Ag⁺) | S. aureus | Coatings achieved up to 99.7% bacterial reduction. The mechanism can be ion-leaching or contact-killing depending on the coating structure. acs.org |

| Copper (Cu²⁺) | S. aureus, E. coli | Cu-doped coatings showed a significant reduction in both Gram-positive and Gram-negative strains. researchgate.net |

| Fluoride (B91410) (F⁻) and Zinc (Zn²⁺) | Porphyromonas gingivalis | Coatings containing zinc and/or fluoride inhibited bacterial growth, colonization, and adherence, resulting in reduced biofilm thickness. nih.gov |

| Sodium (Na⁺), Zinc (Zn²⁺), Carbonate (CO₃²⁻) | S. aureus, P. aeruginosa | Na⁺, Zn²⁺, CO₃²⁻-containing hydroxyapatite had a high inhibitory effect on S. aureus biofilm formation. researchgate.net A Na⁺, K⁺, Zn²⁺-containing biphasic CaP showed the highest antibacterial effect against both S. aureus and P. aeruginosa. researchgate.net |

Degradation and Resorption Dynamics of Calcium Phosphates in Biological Environments

Mechanisms of Hydrolytic Degradation of Calcium Phosphates

Hydrolytic degradation, or chemical dissolution, is a fundamental process governing the breakdown of calcium phosphate (B84403) materials in an aqueous biological environment. researchgate.net This process is primarily driven by the solubility of the specific CaP phase in the surrounding physiological fluids. The biodegradation can occur through hydrolytic decomposition, where the material dissolves, or through the mechanical breakdown into smaller particles as the scaffold loses its structural integrity. researchgate.net

The solubility of calcium phosphates is highly dependent on the pH of the surrounding environment. researchgate.net In general, the solubility of most calcium phosphate phases increases significantly as the pH decreases. stackexchange.com This is because the phosphate ion (PO₄³⁻) is a weak base. In an acidic environment, protons (H⁺) react with phosphate ions, reducing their concentration in the solution. According to Le Châtelier's principle, the equilibrium will shift to dissolve more of the solid this compound to replenish the phosphate ions, thereby increasing solubility. stackexchange.com